7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or carboxylating reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurological diseases.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, especially for its potential neuroprotective and anticancer properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of fluorine.
7-Fluoro-1H-indole: A structurally related compound with a different core structure.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 7-position imparts unique electronic properties and enhances metabolic stability.
Carboxylic Acid Group: The carboxylic acid group provides additional sites for interaction with biological targets, increasing the compound’s versatility in medicinal chemistry.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14;/h1-2,12H,3-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBHVZFHHEMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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